molecular formula C10H13N3 B12624206 N,N,2-Trimethyl-2H-indazol-6-amine CAS No. 918903-53-4

N,N,2-Trimethyl-2H-indazol-6-amine

Cat. No.: B12624206
CAS No.: 918903-53-4
M. Wt: 175.23 g/mol
InChI Key: OZCJSSYOCXUWAS-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-2H-indazol-6-amine is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its core research application lies in the synthesis and exploration of kinase inhibitors, most notably as a structural analog and potential precursor in the preparation of active pharmaceutical ingredients (APIs) like Pazopanib . Pazopanib hydrochloride is an oral anti-cancer drug approved for treating renal cell carcinoma and soft tissue sarcoma, which functions by inhibiting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) . The indazole core of this compound is of significant interest because it bears structural similarities to the adenine component of ATP, enabling it to form hydrogen bonds within the binding pockets of tyrosine-kinase receptors . This mechanism can prevent ATP binding and subsequently inhibit ATP-related intracellular signaling pathways that drive tumor growth and angiogenesis . Researchers utilize this compound in medicinal chemistry programs aimed at refining the synthesis of complex molecules and developing novel therapeutic agents . Its structure, featuring a tertiary amine, makes it a versatile building block for further functionalization. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the material in a dark place, sealed dry at 2-8°C .

Properties

CAS No.

918903-53-4

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,2-trimethylindazol-6-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-5-4-8-7-13(3)11-10(8)6-9/h4-7H,1-3H3

InChI Key

OZCJSSYOCXUWAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)N(C)C

Origin of Product

United States

Preparation Methods

Method 1: Nitro Reduction and Reductive Amination

This method involves a three-step process starting from 3-methyl-6-nitro-1H-indazole:

Step Reaction Type Yield (%) Description
1 Nitro Reduction 87 Reduction of the nitro group to form the corresponding amine.
2 Reductive Amination 87 Formation of an intermediate amine via reaction with formaldehyde.
3 N-Methylation 73 Selective methylation at the N2 position to yield the target compound.

This method has been optimized to achieve an overall yield of approximately 55%.

Method 2: Direct Synthesis from Halogenated Precursors

Another effective synthesis route involves starting from halogenated derivatives of indazole:

  • Preparation of Halogenated Indazole :

    • Reacting a compound like 6-halo-2,3-dimethyl-2H-indazole with a secondary amine in an inert solvent.
    • This step typically employs mild conditions (20-60 °C) and yields high purity products.
  • Final Steps :

    • The halogenated product is then subjected to further reactions with suitable reagents (e.g., sodium bicarbonate) to yield N,N,2-trimethyl-2H-indazol-6-amine.
    • The yields reported are around 86%.

Method 3: One-Pot Synthesis

A novel one-pot synthesis method has been proposed, which streamlines the process by combining multiple reactions into a single vessel:

Entry Reactants Conditions Yield (%)
1 3-Methyl-6-nitroindazole + NaBH4 Room temperature 76.1
2 Same as above + methyl iodide Reflux 86.7

This approach significantly reduces the time and complexity involved in synthesizing the compound while maintaining high yields.

The following table summarizes the yields obtained from different preparation methods for this compound:

Method Yield (%)
Nitro Reduction + Reductive Amination ~55
Direct Synthesis from Halogenated Precursors ~86
One-Pot Synthesis ~76.1 - 86.7

The preparation of this compound can be achieved through various methodologies, each presenting unique advantages and challenges. The choice of method often depends on factors such as available starting materials, desired yield, and operational safety.

The most efficient methods identified involve direct synthesis from halogenated precursors or one-pot reactions that simplify the overall process while achieving high yields. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways to enhance efficiency and reduce costs associated with production.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-2H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,2-trimethyl-2H-indazol-6-one, while reduction can produce this compound derivatives with different substituents .

Scientific Research Applications

N,N,2-Trimethyl-2H-indazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-Trimethyl-2H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a key intermediate in the synthesis of pharmacologically active compounds highlights its importance in medicinal chemistry .

Biological Activity

N,N,2-Trimethyl-2H-indazol-6-amine is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Structural Characteristics

This compound features a unique indazole structure characterized by a fused benzene and pyrazole ring. The presence of three methyl groups attached to the nitrogen and carbon atoms within the indazole framework enhances its chemical reactivity and biological activity. The molecular formula is C11H15N3C_{11}H_{15}N_3, with a molecular weight of approximately 190.25 g/mol.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Kinase Inhibition : The compound has been identified as an inhibitor of various kinases, which are critical in regulating cell signaling pathways involved in cancer progression. Inhibiting these kinases can lead to reduced tumor growth and angiogenesis, making this compound a candidate for cancer therapy .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, indicating potential applications in treating infections .
  • Interaction with Biological Targets : Interaction studies have shown that this compound binds to specific protein targets, influencing cellular processes related to cancer and other diseases. Understanding these interactions is crucial for elucidating its mechanism of action .

Comparative Studies

To understand the specific contributions of each substituent on biological activity, comparative studies have been conducted with structurally similar compounds. Below is a summary table highlighting these compounds:

Compound NameStructural FeaturesUnique Properties
N,N-DimethylindazoleTwo methyl groups on nitrogenLower potency than trimethyl derivative
1-MethylindazoleOne methyl group on nitrogenLess steric hindrance; different reactivity
3-MethylindazoleMethyl group at position 3Different biological activity profile
PazopanibTyrosine kinase inhibitor with indazole moietyClinically used for cancer treatment

These comparisons highlight how variations in methylation patterns affect the biological activity and potency of indazole derivatives .

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

  • Cancer Cell Lines : In vitro studies using cancer cell lines have demonstrated that treatment with this compound results in decreased cell proliferation and increased apoptosis compared to untreated controls. These findings support its potential as an anticancer agent .
  • Animal Models : Animal studies have shown that administration of this compound significantly reduces tumor size in xenograft models, further corroborating its efficacy as a therapeutic agent against cancer .
  • Antimicrobial Activity : Laboratory tests against bacterial strains have indicated that this compound exhibits inhibitory effects comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

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